molecular formula C21H23NO4 B6348515 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-30-3

8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348515
CAS No.: 1326808-30-3
M. Wt: 353.4 g/mol
InChI Key: AJULDQQYOBKKAN-UHFFFAOYSA-N
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Description

8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the use of a starting material such as 1-oxa-4-azaspiro[4.5]decane, which undergoes a series of reactions including alkylation, acylation, and oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may be used to study enzyme interactions and metabolic pathways. Its structural complexity allows for the exploration of biological processes at a molecular level.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

  • 8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Uniqueness: 8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

8-methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-8-10-21(11-9-14)22(18(13-26-21)20(24)25)19(23)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14,18H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJULDQQYOBKKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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